molecular formula C12H13FO3 B13662752 Ethyl 2-(4-acetyl-2-fluorophenyl)acetate

Ethyl 2-(4-acetyl-2-fluorophenyl)acetate

Cat. No.: B13662752
M. Wt: 224.23 g/mol
InChI Key: HOBFCLUBSAEHIE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-acetyl-2-fluorophenyl)acetate is an organic compound with a molecular formula of C12H13FO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with an acetyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-acetyl-2-fluorophenyl)acetate typically involves the esterification of 2-(4-acetyl-2-fluorophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-acetyl-2-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(4-carboxy-2-fluorophenyl)acetic acid.

    Reduction: Ethyl 2-(4-hydroxy-2-fluorophenyl)acetate.

    Substitution: Ethyl 2-(4-substituted-2-fluorophenyl)acetate derivatives.

Scientific Research Applications

Ethyl 2-(4-acetyl-2-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-acetyl-2-fluorophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-fluorophenyl)acetate: Lacks the acetyl group, making it less reactive in certain chemical transformations.

    Ethyl 2-(4-acetylphenyl)acetate: Lacks the fluorine atom, which may reduce its biological activity.

    Ethyl 2-(4-methyl-2-fluorophenyl)acetate: Contains a methyl group instead of an acetyl group, altering its chemical and physical properties.

Uniqueness

Ethyl 2-(4-acetyl-2-fluorophenyl)acetate is unique due to the presence of both the acetyl and fluorine substituents on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

IUPAC Name

ethyl 2-(4-acetyl-2-fluorophenyl)acetate

InChI

InChI=1S/C12H13FO3/c1-3-16-12(15)7-10-5-4-9(8(2)14)6-11(10)13/h4-6H,3,7H2,1-2H3

InChI Key

HOBFCLUBSAEHIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)C(=O)C)F

Origin of Product

United States

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